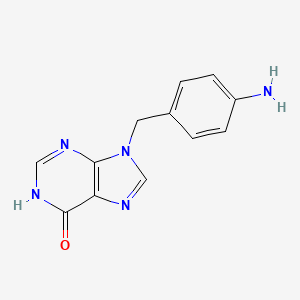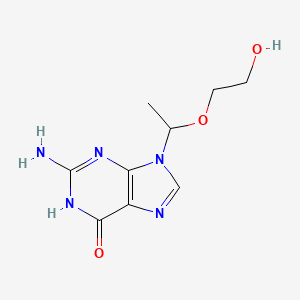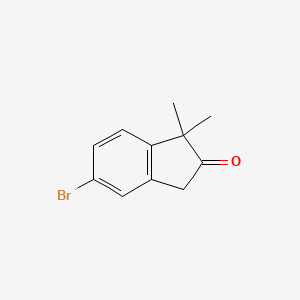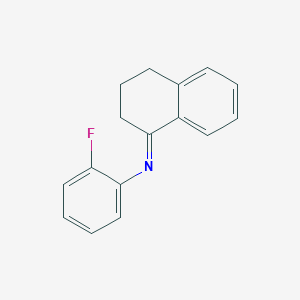![molecular formula C7H7BrN4O B11868382 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine is a chemical compound with the molecular formula C7H7BrN4O and a molecular weight of 243.06 g/mol . This compound is part of the imidazo[5,1-f][1,2,4]triazine family, which is known for its diverse applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and methoxylated precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dimethylformamide (DMF).
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine can be compared with other similar compounds in the imidazo[5,1-f][1,2,4]triazine family, such as:
This compound: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Other Similar Compounds: Compounds with different substituents on the imidazo[5,1-f][1,2,4]triazine core can exhibit varying reactivity and applications.
Properties
Molecular Formula |
C7H7BrN4O |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
5-bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H7BrN4O/c1-4-11-6(8)5-7(13-2)9-3-10-12(4)5/h3H,1-2H3 |
InChI Key |
AOIORVZWVHQUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


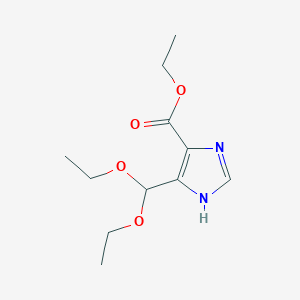

![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)
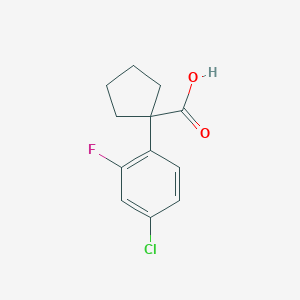


![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
